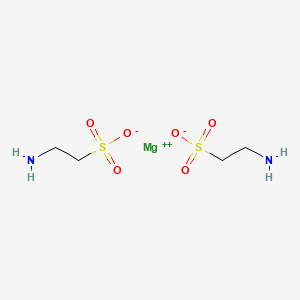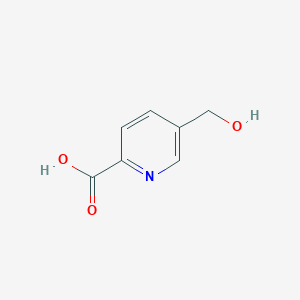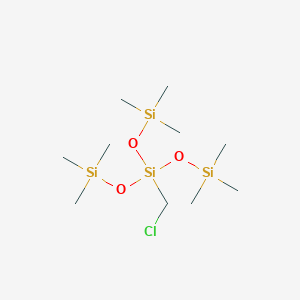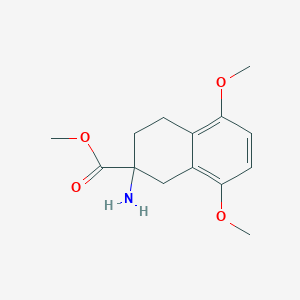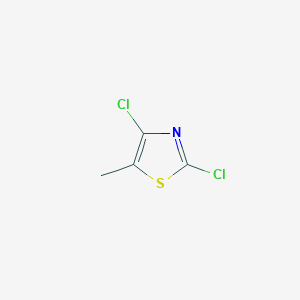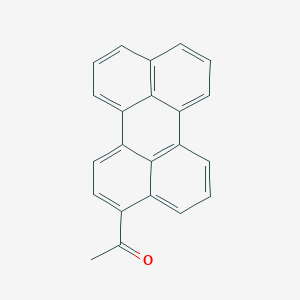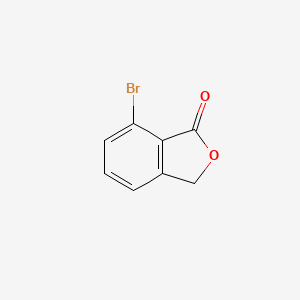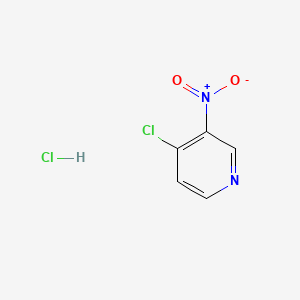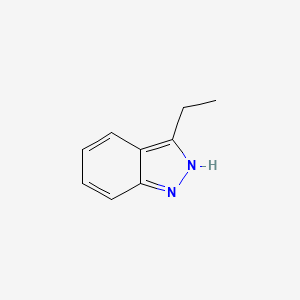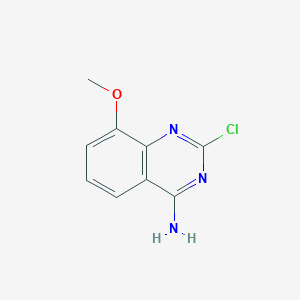![molecular formula C22H40BF4P2Rh- B1590018 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 213343-65-8](/img/structure/B1590018.png)
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a unique organometallic complex widely used in various catalytic processes. Its robust structure and chiral properties make it an essential component in asymmetric synthesis, providing enantioselectivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a reaction between 1,2-bis(dimethylphosphino)ethane and cyclooctadiene, in the presence of rhodium(I) precursors like rhodium chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrially, the production is scaled by employing automated synthesizers that maintain stringent temperature and pressure controls, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This complex primarily undergoes catalytic reactions including hydrogenation, hydroformylation, and isomerization.
Common Reagents and Conditions: Typical reagents include hydrogen gas, carbon monoxide, and various substrates like alkenes and alkynes. Conditions often involve moderate temperatures and pressures to facilitate efficient catalysis.
Major Products Formed: The reactions typically yield products with high enantiomeric excess, crucial in the pharmaceutical and fine chemicals industries.
Scientific Research Applications
Chemistry: Utilized in asymmetric hydrogenation reactions, providing access to enantiomerically pure compounds. It is also employed in hydroformylation to produce aldehydes from alkenes.
Biology: Investigated for its potential in biosynthetic pathways, aiding in the formation of complex molecules that mimic natural products.
Medicine: Plays a role in the synthesis of chiral drugs, ensuring the production of safe and effective pharmaceuticals.
Industry: Widely used in the manufacture of fine chemicals, polymers, and agrochemicals due to its efficiency and selectivity in catalytic processes.
Mechanism of Action
The compound facilitates reactions by coordinating with substrates through its rhodium center. It stabilizes transition states and lowers the activation energy, enhancing reaction rates. The chiral phospholane ligands provide enantioselectivity, directing the formation of one enantiomer over the other. Key pathways involve oxidative addition, migratory insertion, and reductive elimination.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Uniqueness: The compound's specific chiral configuration [(2S,5S)-2,5-dimethylphospholano] provides unique enantioselectivity, making it superior in certain asymmetric syntheses compared to its analogs.
Hope this deep dive into 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate sparks your curiosity! What else are you into these days?
Properties
CAS No. |
213343-65-8 |
|---|---|
Molecular Formula |
C22H40BF4P2Rh- |
Molecular Weight |
556.2 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t11-,12-,13-,14-;;;/m0.../s1 |
InChI Key |
LKVIVYCYPYTYSO-FZUZUFHQSA-N |
SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


